molecular formula C8H5ClN2O B1587055 Pyrazolo[1,5-a]pyridine-3-carbonyl chloride CAS No. 78933-24-1

Pyrazolo[1,5-a]pyridine-3-carbonyl chloride

Cat. No.: B1587055
CAS No.: 78933-24-1
M. Wt: 180.59 g/mol
InChI Key: OBAHAHYHAQTEHP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-carbonyl chloride is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is known for its significant role in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridine-3-carbonyl chloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the fused ring system. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine monohydrate, β-dicarbonyl compounds, and strong bases like sodium hydride (NaH). The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can exhibit a range of biological activities and are valuable intermediates in the synthesis of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridine-3-carbonyl chloride is unique due to its specific ring structure and the presence of a reactive carbonyl chloride group, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAHAHYHAQTEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383685
Record name pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78933-24-1
Record name pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrazolo[1,5-a]pyridine-3-carboxylic acid (9.72 g) was dissolved in hot anhydrous methanol (225 ml) and treated with a solution of potassium hydroxide (3.73 g) in dry methanol (45 ml) with stirring. The resulting orange solution was evaporated to dryness under reduced pressure, to give a colourless solid. This solid was treated with dry toluene (300 ml) and the mixture was stirred and treated with oxalyl chloride (10.2 ml), with stirring, at room temperature. After further stirring for a period of 15 minutes the mixture was treated with pyridine (45 drops), and the mixture was vigorously stirred overnight. The mixture was then filtered and the filtrate was evaporated under reduced pressure, to give pyrazolo[1,5-a]pyridine-3-carbonyl chloride (10.6 g), m.p. 119°-120° C. (in a sealed tube).
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
10.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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